molecular formula C14H22O B13439450 2,4-Di-tert-butylphenol-d19 (Major)

2,4-Di-tert-butylphenol-d19 (Major)

Cat. No.: B13439450
M. Wt: 225.44 g/mol
InChI Key: ICKWICRCANNIBI-ZNMCCVASSA-N
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Description

4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol is a deuterated derivative of a phenolic compound. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium atoms replace the hydrogen atoms in the methyl and ethyl groups, making it a valuable compound for various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol typically involves the deuteration of the corresponding non-deuterated phenol. The process begins with the preparation of the starting material, which is 4,6-di-tert-butylphenol. This compound is then subjected to a deuteration reaction using deuterium gas (D2) or deuterated reagents such as deuterated methyl iodide (CD3I) and deuterated ethyl iodide (C2D5I) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and deuterated reagents. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol involves the interaction of its phenolic group with molecular targets. The deuterium atoms enhance the stability of the compound and reduce the rate of metabolic degradation. This makes it an ideal candidate for use in NMR spectroscopy and other analytical techniques. The molecular targets and pathways involved depend on the specific application and the nature of the interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly valuable for applications in NMR spectroscopy and other analytical techniques where deuterium labeling is essential .

Properties

Molecular Formula

C14H22O

Molecular Weight

225.44 g/mol

IUPAC Name

2-deuterio-4,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol

InChI

InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D

InChI Key

ICKWICRCANNIBI-ZNMCCVASSA-N

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C

Origin of Product

United States

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